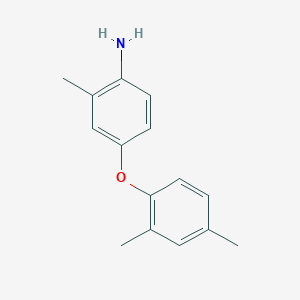

4-(2,4-Dimethylphenoxy)-2-methylaniline

Description

Significance of Arylamine and Phenoxy Moieties in Contemporary Organic Synthesis and Chemical Research

The molecular architecture of 4-(2,4-Dimethylphenoxy)-2-methylaniline is distinguished by the presence of two critical functional groups: an arylamine and a phenoxy moiety. Both of these structural components are independently recognized for their profound importance in the landscape of modern organic synthesis and chemical research.

The arylamine moiety is a cornerstone in the synthesis of a multitude of organic compounds. Arylamines are organic compounds that feature an amino group attached to an aromatic ring. sapub.org This structural unit is a key component in many dyes, agrochemicals, and polymers. sapub.org In the realm of medicinal chemistry, the arylamine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The chemical reactivity of arylamines, including their ability to undergo diazotization and coupling reactions, makes them versatile intermediates for introducing a wide range of functional groups onto an aromatic ring. acs.org

Similarly, the phenoxy moiety , an aromatic ring linked through an ether oxygen, is a crucial component in a wide array of applications. It is recognized as a privileged scaffold in medicinal chemistry due to its presence in many drugs, where it can be critical for biological activity. acs.org The phenoxy group can influence a molecule's ability to interact with biological targets, often through hydrophobic interactions or by the ether oxygen acting as a hydrogen bond acceptor. organic-chemistry.org Beyond pharmaceuticals, diaryl ethers—compounds containing a phenoxy group attached to another aryl group—are prevalent in various materials, including herbicides. acs.org

Structural Classification and Relevance of this compound within Aromatic Amines and Ethers

To understand the chemical nature of this compound, a systematic classification based on its functional groups is essential.

Structural Classification:

Aromatic Amine: This compound is classified as an aromatic amine because it contains an amino group (-NH₂) directly bonded to a benzene (B151609) ring. sapub.org More specifically, it is a primary arylamine , as the nitrogen atom is attached to one aryl group and two hydrogen atoms. The presence of the methyl group at the ortho position to the amine gives it the specific classification of a substituted toluidine derivative. wikipedia.org

Aromatic Ether: The molecule also falls into the category of aromatic ethers, characterized by an oxygen atom connected to two aryl groups. Specifically, it is a diaryl ether , as it consists of a 2,4-dimethylphenyl group and a 2-methylphenyl group linked by an ether bond. wikipedia.org

The combination of these two classifications within a single molecule makes this compound a phenoxy-substituted aniline (B41778) . The specific substitution pattern—the 2,4-dimethylphenoxy group at the para-position of a 2-methylaniline—is crucial for its distinct properties.

Interactive Data Table: Properties of this compound and Related Substructures

| Property | This compound | 2,4-Dimethylaniline | 4-Methylaniline (p-Toluidine) | 4-Methoxy-2-methylaniline |

| Molecular Formula | C₁₅H₁₇NO scbt.com | C₈H₁₁N nih.gov | C₇H₉N stenutz.eu | C₈H₁₁NO |

| Molecular Weight | 227.30 g/mol scbt.com | 121.18 g/mol nih.gov | 107.16 g/mol stenutz.eu | 137.18 g/mol |

| CAS Number | Not available | 95-68-1 nih.gov | 106-49-0 stenutz.eu | 102-50-1 |

| Physical State | Not available | Clear to yellow liquid nih.gov | Flaky solid wikipedia.org | Liquid |

| Boiling Point | Not available | ~215 °C | 200 °C stenutz.eu | 248-249 °C |

| Melting Point | Not available | -15 °C | 45 °C stenutz.eu | 13-14 °C |

Note: Data for the primary compound is limited in publicly accessible databases.

Overview of Key Research Areas Pertaining to Structurally Related Phenoxy Aniline Compounds

Research into compounds structurally related to this compound, specifically those containing the phenoxy aniline core, spans several key areas of chemical science.

A major focus of research has been the synthesis of diaryl ethers . The classical method for this transformation is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) at high temperatures. wikipedia.orgbeilstein-journals.org Modern advancements have led to milder reaction conditions, often employing copper or palladium catalysts with specific ligands to facilitate the coupling. acs.orgorganic-chemistry.org These methods are crucial for constructing the core skeleton of phenoxy aniline derivatives. Research has explored various catalysts and conditions to improve yields and tolerate a wider range of functional groups on both the phenol and the aryl halide components. organic-chemistry.orgacs.org

Another significant area of investigation is the biological activity of phenoxy aniline derivatives. The diaryl ether motif is found in numerous natural products with antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org Consequently, synthetic phenoxy anilines and related structures are often screened for potential pharmacological applications. For example, various 2-phenoxyaniline (B124666) derivatives have been investigated for their potential in treating ischemic diseases. google.com Other studies have explored the anti-inflammatory and cytotoxic properties of related acridine (B1665455) derivatives synthesized from anilines and phenols. nih.gov The specific substituents on the aromatic rings are systematically varied to establish structure-activity relationships (SAR), aiming to optimize biological efficacy. researchgate.net Research has also been conducted on phenoxy quinolines for their antibacterial activities. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-7-15(12(3)8-10)17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWBJUVQDHFHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways

Strategic Approaches to the Synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline

The synthesis of this compound, a diaryl ether derivative, is centered on the strategic formation of the ether linkage and the introduction or modification of the aniline (B41778) functional group. The chosen pathway often depends on the availability of precursors and the desired purity of the final product.

Precursor-Based Synthesis Pathways and Optimization

The construction of this compound typically involves a multi-step process starting from simpler, commercially available aromatic compounds. Optimization of these pathways focuses on maximizing yield and minimizing side-product formation through careful selection of catalysts, solvents, and reaction conditions.

One major strategy involves creating the aniline group on a molecule that already possesses the core 4-(2,4-dimethylphenoxy) structure. This is most commonly achieved through the reduction of a nitro group, which is a versatile precursor to anilines.

The synthetic route would commence with the synthesis of a nitro-substituted diaryl ether, such as 4-(2,4-dimethylphenoxy)-2-methyl-1-nitrobenzene. This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO2) into the primary amine (-NH2) of the final product. A variety of reducing agents can be employed for this transformation, each with specific advantages.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. | High efficiency and clean reaction, but requires specialized hydrogenation equipment. |

| Metal/Acid Reduction | Fe, Sn, or Zn in the presence of HCl or acetic acid. | A classic and cost-effective method, though workup can be more complex. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic solvent system. | A milder reducing agent, useful if other functional groups are sensitive. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl. | Effective for selective reduction of nitro groups in the presence of other reducible groups. |

The central challenge in synthesizing the target molecule is the formation of the diaryl ether bond. This is typically accomplished through cross-coupling reactions where a substituted aniline (or its precursor) is reacted with a substituted phenol (B47542). rsc.org The two primary retrosynthetic approaches involve either an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification. rsc.orgacs.org

The Ullmann condensation is a classic method that involves the copper-catalyzed reaction of an aryl halide with a phenol. rsc.orgorganic-chemistry.org In this context, one could react 4-halo-2-methylaniline with 2,4-dimethylphenol (B51704) in the presence of a copper catalyst and a base at elevated temperatures.

A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. acs.org This method allows for the formation of C-O bonds under milder conditions and with greater functional group tolerance than the traditional Ullmann reaction. acs.org

Table 2: Comparison of Etherification Methodologies

| Method | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Aryl halide and Phenol | Cost-effective catalyst. | Requires high temperatures; often has limited substrate scope. organic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium complex with a specialized phosphine (B1218219) ligand | Aryl halide/triflate and Phenol | Milder reaction conditions; broad substrate scope and high yields. acs.org | Catalyst and ligands can be expensive. |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic acid and Phenol | Uses arylboronic acids instead of halides; mild conditions. rsc.orgorganic-chemistry.org | Boronic acids may require separate preparation. |

Advanced Synthetic Techniques for Analogues and Derivatives (e.g., nucleophilic substitution, condensation reactions)

The synthesis of analogues and derivatives of this compound can be achieved using a variety of advanced techniques.

Nucleophilic Aromatic Substitution (SNAr): The diaryl ether linkage can be formed via an SNAr reaction, particularly if one of the aryl rings is activated by a strong electron-withdrawing group, such as a nitro or cyano group. nih.govdatapdf.com For instance, reacting an electron-deficient aryl halide (e.g., 2,4-dinitrochlorobenzene) with a substituted phenol can yield a diaryl ether. rsc.orgnih.gov In the synthesis of the target compound's precursors, 4-chloro-3-methylnitrobenzene could be reacted with 2,4-dimethylphenol. The presence of the nitro group facilitates the nucleophilic attack by the phenoxide, and this nitro group can subsequently be reduced to the aniline. rsc.org The use of DMSO as a solvent can expand the scope of this reaction to include less electronically favorable substrates. nih.govdatapdf.com

Condensation Reactions: The primary amine of this compound is a versatile functional handle for creating a wide range of derivatives. It can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These intermediates can then be reduced, typically using a reducing agent like sodium borohydride, to yield stable secondary amines. mdpi.com This two-step process, known as reductive amination, is a powerful tool for elaborating the core structure. For example, reacting the title compound with a specific aldehyde would produce a more complex N-substituted derivative. mdpi.com

Advanced Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the reaction mechanisms associated with the aniline portion of the molecule is critical for predicting its reactivity, particularly in transformations that modify the aromatic ring.

Electrophilic Aromatic Substitution Pathways on Related Aniline Systems

The aniline moiety within this compound strongly influences the outcome of electrophilic aromatic substitution (EAS) reactions on its ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. byjus.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, donating electron density to the aromatic ring. wikipedia.org This donation creates a partial negative charge on the ortho and para positions, making them highly susceptible to attack by electrophiles. byjus.comlkouniv.ac.in The stabilization of the cationic intermediate (the arenium ion) is significantly enhanced when the electrophile attacks at the ortho or para positions, as the nitrogen can directly delocalize the positive charge. wikipedia.orglkouniv.ac.in

However, the reactivity of anilines in EAS is complicated by the basicity of the amino group. chemistrysteps.com In strongly acidic conditions, which are common for many EAS reactions like nitration and sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comunacademy.com The anilinium ion is strongly deactivating and a meta-director because the positive charge on the nitrogen withdraws electron density from the ring through an inductive effect, making the ring less nucleophilic and directing incoming electrophiles to the meta position. byjus.comchemistrysteps.com

For this compound, the directing effects of the substituents on the aniline ring are summarized below.

Table 3: Directing Effects of Substituents on the Aniline Ring for EAS

| Substituent | Position | Type | Directing Effect |

| -NH₂ | 1 | Activating Group | ortho, para-director byjus.com |

| -CH₃ | 2 | Activating Group | ortho, para-director |

| -O-Ar | 4 | Activating Group | ortho, para-director |

The positions ortho to the powerful amino group (positions 3 and 5) are the most activated sites for electrophilic attack. The methyl group at position 2 and the phenoxy group at position 4 further influence the regioselectivity, though the amino group's effect is dominant.

Nucleophilic Aromatic Substitution Mechanisms in Phenoxy-Substituted Aromatics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl-heteroatom bonds. In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com The reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The mechanism often proceeds in a two-step addition-elimination sequence. However, recent computational and kinetic studies suggest that some SNAr reactions, particularly those without strongly stabilizing EWGs, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. nih.gov For phenoxy-substituted aromatics, the nature of the substituents on both rings dictates the feasibility and mechanism of SNAr. The dimethyl and methyl substituents on this compound are electron-donating, which would disfavor a classical SNAr mechanism by destabilizing the anionic intermediate. Therefore, uncatalyzed SNAr is an unlikely pathway for its synthesis, necessitating the use of catalytic methods to form the diaryl ether bond.

It is important to distinguish the SNAr mechanism from SN1 and SN2 types. The SN2 pathway is sterically hindered at an sp²-hybridized aromatic carbon, while the SN1 pathway is energetically unfavorable due to the difficulty of forming an unstable aryl cation. wikipedia.orgbyjus.com

Catalytic Approaches in Carbon-Oxygen and Carbon-Nitrogen Bond Formation (e.g., palladium-catalyzed couplings)

The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds in molecules like this compound is most effectively achieved through transition-metal catalysis, particularly with palladium. rsc.org The Buchwald-Hartwig amination and related etherification reactions are powerful tools for constructing these bonds under relatively mild conditions. mit.edubeilstein-journals.org

These cross-coupling reactions typically involve an aryl halide or triflate, a nucleophile (an amine or an alcohol/phenol), a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical to the reaction's success, influencing catalyst stability and activity. mit.edu Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos) or chelating ligands like Xantphos, are often employed to facilitate the key reductive elimination step that forms the desired C-O or C-N bond. beilstein-journals.org

The synthesis could be envisioned in two ways:

C-O Bond Formation: Coupling of 2,4-dimethylphenol with a 4-halo-2-methylaniline derivative.

C-N Bond Formation: Coupling of 4-(2,4-dimethylphenoxy)aniline with a 2-methyl-substituted aryl halide.

The selection of a weak base, such as K₃PO₄ or Cs₂CO₃, can be crucial, especially when dealing with base-sensitive functional groups. mit.edunih.govresearchgate.net

| Parameter | C-O Coupling (Etherification) | C-N Coupling (Amination) | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | beilstein-journals.org |

| Ligand | Di-tert-butylphosphinobiaryl ligands, Xantphos | Xantphos, SPhos, XPhos, Biaryl monophosphine ligands | mit.edubeilstein-journals.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄ | Cs₂CO₃, NaOᵗBu, KHMDS | beilstein-journals.orgresearchgate.netacs.org |

| Solvent | Toluene, Dioxane | Dioxane, Toluene | beilstein-journals.org |

| Temperature | ~100 °C | ~100 °C | beilstein-journals.org |

Organocatalytic and Biocatalytic Strategies for Asymmetric Transformations

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering a metal-free alternative to traditional methods. nih.gov In the context of this compound, which is achiral, organocatalysis would be relevant for the synthesis of chiral derivatives or precursors.

For instance, amine-based catalysts like proline and its derivatives can activate carbonyl compounds or imines toward asymmetric transformations. nih.govyoutube.com One common strategy involves the formation of a chiral enamine or iminium ion intermediate. nih.govyoutube.com These intermediates can then undergo various reactions, such as Michael additions, Mannich reactions, or α-alkylations, to create new stereocenters with high enantioselectivity. nih.govnih.govyoutube.com While specific applications to this compound are not widely documented, the principles can be applied to its functionalized analogues. For example, an aldehyde derivative could be synthesized and then subjected to an organocatalytic reaction to introduce chirality.

Biocatalysis, the use of enzymes for chemical transformations, offers high selectivity under mild conditions. Enzymes like transaminases are capable of converting prochiral ketones into chiral amines, which could be a potential route for synthesizing chiral precursors to the target molecule.

Photoredox Catalysis in Aminomethylation and Related Reactions

Visible-light photoredox catalysis has emerged as a powerful method for generating reactive radical intermediates under mild conditions. nih.govyoutube.com In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) event with a substrate. youtube.com

Aromatic amines, such as anilines, are excellent substrates for oxidative quenching of the excited-state photocatalyst. This process generates a highly reactive amine radical cation. nih.govyoutube.com This radical cation can undergo further transformations, such as deprotonation to form a nucleophilic α-aminoalkyl radical. nih.gov This radical species can then be trapped by electron-deficient alkenes or other radical acceptors to form new C-C or C-N bonds, a process known as aminomethylation. nih.govrsc.org Iron-based N-heterocyclic carbene (NHC) complexes and ruthenium or iridium polypyridyl complexes are common photocatalysts for these transformations. nih.govnih.gov This methodology provides a modern approach to functionalizing the amine portion of molecules like this compound or its derivatives. nih.govrsc.org

Derivatization and Functionalization Strategies of this compound

The presence of a primary amine and two electron-rich aromatic rings allows for a wide range of derivatization and functionalization reactions.

Amine Group Transformations (e.g., acylation, alkylation, Schiff base formation)

The primary amino group (-NH₂) is a versatile functional handle for various chemical modifications.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This transformation is often used as a protecting strategy to moderate the high reactivity of the aniline ring toward electrophilic substitution. libretexts.orgmsu.edu

Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Schiff Base Formation: The primary amine undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. atlantis-press.com These compounds are valuable intermediates in organic synthesis and can act as ligands for metal complexes. nih.gov

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride ((R-CO)₂O), Base | Amide (-NH-CO-R) | libretexts.orgmsu.edu |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | acs.org |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine (-N=CHR, -N=CR-R') | atlantis-press.comnih.gov |

Aromatic Ring Modifications (e.g., halogenation, nitration)

Both aromatic rings in the molecule can undergo electrophilic aromatic substitution, with the reaction site being determined by the directing effects of the existing substituents.

Aniline Ring: This ring contains the highly activating, ortho,para-directing amino group and the weakly activating, ortho,para-directing methyl group. Direct electrophilic substitution, such as bromination or nitration, is often difficult to control and can lead to over-reaction and oxidation. libretexts.orgmsu.edu For instance, direct nitration of anilines with a standard nitric acid/sulfuric acid mixture can lead to significant amounts of the meta-substituted product due to the formation of the anilinium ion under the strongly acidic conditions, which is a deactivating, meta-directing group. youtube.com To achieve selective para-substitution, the amine is typically first protected via acylation to form an acetanilide, which moderates the reactivity and directs substitution primarily to the para position. libretexts.orgmsu.edu

Phenoxy Ring: This ring contains two weakly activating, ortho,para-directing methyl groups and the ortho,para-directing ether linkage. It is less activated than the unprotected aniline ring. Therefore, electrophilic substitution would preferentially occur on the aniline ring. However, if the amine group is protected and deactivated, substitution could be directed to the phenoxy ring.

The introduction of halogens or nitro groups provides further synthetic handles for subsequent cross-coupling reactions or reductions. For example, a nitro group can be readily reduced to an amino group, allowing for the synthesis of more complex poly-amino compounds. msu.edulibretexts.org

Formation of Complex Molecular Scaffolds and Heterocycles

The strategic functionalization of aniline derivatives is a cornerstone in the synthesis of complex molecular architectures and heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The compound This compound serves as a versatile precursor for the construction of such elaborate structures, primarily through the transformation of its amine functionality into reactive intermediates capable of undergoing cyclization reactions.

A key synthetic strategy involves the acylation of This compound with agents like chloroacetyl chloride. This reaction yields an α-chloroacetamide intermediate, which is primed for subsequent nucleophilic substitution and cyclization to form a variety of heterocyclic rings.

The reaction of an aromatic amine with chloroacetyl chloride is a well-established method for the synthesis of N-aryl-2-chloroacetamides. researchgate.netsphinxsai.comresearchgate.net This transformation is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. sphinxsai.comgoogle.com The resulting N-(2-(2,4-dimethylphenoxy)-6-methylphenyl)-2-chloroacetamide is a valuable building block for heterocyclic synthesis.

For instance, this α-chloroacetamide intermediate can be utilized in the Hantzsch thiazole (B1198619) synthesis. By reacting the intermediate with a sulfur nucleophile, such as thiourea (B124793) or thioamides, aminothiazole derivatives can be readily prepared. ekb.eg This reaction proceeds via an initial S-alkylation followed by an intramolecular condensation and dehydration to furnish the thiazole ring.

The following table outlines the key transformation and a plausible subsequent cyclization:

| Reactant 1 | Reactant 2 | Product (Intermediate) | Subsequent Reaction Partner | Heterocyclic Product (Example) |

| This compound | Chloroacetyl chloride | N-(2-(2,4-dimethylphenoxy)-6-methylphenyl)-2-chloroacetamide | Thiourea | 2-Amino-4-((2-(2,4-dimethylphenoxy)-6-methylphenyl)amino)thiazole |

Detailed research findings on analogous systems have demonstrated the feasibility and versatility of this approach. Studies on the amidation of various aryl amines with chloroacetyl chloride have shown high yields, often exceeding 75%. sphinxsai.comresearchgate.net The subsequent cyclization to form thiazole derivatives from N-aryl-2-chloroacetamides and thiourea is also a high-yielding process. ekb.eg

The utility of this methodology extends beyond thiazoles. The α-chloroacetamide intermediate can potentially react with a range of nucleophiles to construct other five- or six-membered heterocycles, making This compound a valuable starting material for generating molecular diversity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in the 4-(2,4-Dimethylphenoxy)-2-methylaniline molecule. The chemical shifts, integration, and splitting patterns of the proton signals would allow for the assignment of each proton to its specific position on the aromatic rings and methyl groups. However, specific experimental ¹H NMR data for this compound, including chemical shifts and coupling constants, were not available in the public literature reviewed for this article.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their chemical environments. Detailed experimental ¹³C NMR spectral data, which would include a table of chemical shifts for each carbon atom, could not be located in the surveyed scientific literature.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. nist.govnih.gov These methods would be essential for confirming the substitution patterns on the two aromatic rings and the ether linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, which is crucial for understanding the molecule's preferred conformation. nist.gov Despite the utility of these techniques, specific 2D NMR studies on this compound were not found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the diaryl ether, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings. A detailed table of observed vibrational frequencies and their assignments would typically be presented; however, an experimental IR spectrum for this specific compound was not available in the public domain resources that were surveyed.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula, C15H17NO, by identifying the molecular ion peak. The fragmentation pattern would likely involve cleavage of the ether bond and loss of methyl groups, providing further evidence for the proposed structure. Specific mass spectral data, including a table of major fragment ions and their relative abundances, were not found for this compound in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound would display absorption maxima (λmax) corresponding to the π → π* transitions of the substituted benzene (B151609) rings. The position and intensity of these absorptions are influenced by the substituents on the aromatic rings. A comprehensive analysis would include a data table of absorption maxima and molar absorptivity values. However, experimental UV-Vis spectroscopic data for this compound could not be located in the public literature that was reviewed.

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a chemical compound.

As of the latest available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not present in publicly accessible databases such as the Cambridge Structural Database (CSD).

While the solid-state structure of the specific isomer this compound remains uncharacterized by X-ray crystallography, studies on structurally related compounds can offer insights into potential molecular conformations. For instance, the crystal structure of a related aniline (B41778) derivative, 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone, has been determined, revealing details of its molecular geometry and intermolecular interactions. researchgate.net However, direct extrapolation of these findings to this compound is not feasible due to differences in substitution patterns and molecular flexibility.

The absence of experimental crystallographic data for this compound highlights an area for future research. A successful crystal structure determination would provide invaluable information, confirming the connectivity and elucidating the conformational preferences of the molecule in the solid state. Such data would be foundational for computational modeling and for developing a deeper understanding of its chemical and physical properties.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling techniques can simulate the dynamic behavior of molecules.

The presence of rotatable bonds in 4-(2,4-Dimethylphenoxy)-2-methylaniline—specifically the C-O-C ether linkage and the C-N bond—means the molecule can exist in multiple conformations.

Conformational Analysis: This process involves identifying the stable conformers (energy minima) and the transition states for rotation around the single bonds. By scanning the potential energy surface as a function of specific dihedral angles, a conformational energy profile can be constructed.

Potential Energy Surface (PES): A detailed PES reveals the relative energies of different spatial arrangements of the atoms. Studies on similar molecules, like N,N-dimethylaniline, have used DFT to explore the rotational barrier around the C-N bond and determine the most stable conformations. researchgate.net For this compound, a similar analysis would clarify the preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, solvent effects, and the thermodynamics of molecular interactions. For this compound, MD simulations can elucidate how the molecule behaves in a biological system or in different solvent environments. These simulations can track the flexibility of the molecule, including the rotation around the ether linkage and the orientation of the methyl groups, which are critical for its interaction with other molecules.

Ligand-Receptor Interaction Modeling (e.g., molecular docking for binding mode insights)

To understand the potential biological activity of this compound, ligand-receptor interaction modeling is employed. Molecular docking is a primary technique in this area, predicting the preferred orientation of a ligand when bound to a target receptor. This method involves placing the ligand in the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The insights gained from docking can suggest potential biological targets and guide the design of derivatives with improved binding affinity or selectivity.

Application of Machine Learning and Data Science in Chemical Research

The integration of machine learning and data science has revolutionized chemical research by enabling the analysis of large datasets and the development of predictive models.

Development of Chemical Descriptors and Predictive Models

Chemical descriptors are numerical representations of a molecule's properties. These can range from simple counts of atoms and bonds to complex quantum mechanical parameters. For this compound, descriptors can be calculated to quantify its size, shape, lipophilicity, and electronic properties. These descriptors serve as the input for machine learning algorithms to build predictive models for various endpoints, such as toxicity or biological activity. nih.gov For instance, models can be trained on datasets of known compounds to predict the properties of new or untested molecules like this compound. nih.gov Techniques like Simplified Molecular Input Line Entry System (SMILES)-based deep learning architectures offer a descriptor-free approach, directly using the SMILES string of a molecule as input. nih.gov

Automated Workflow for Computational Chemistry Data Generation

To handle the vast amount of data generated in computational chemistry, automated workflows are essential. These workflows can streamline the process of descriptor calculation, model training, and validation. nih.gov For example, an automated workflow could take the structure of this compound as input, calculate a suite of relevant descriptors using software like RDKit, and then feed this data into a pre-trained machine learning model to predict a specific property. nih.gov This automation increases efficiency and allows for high-throughput screening of virtual compound libraries. nih.gov

Research Applications As Chemical Building Blocks and Precursors

Utilization in Complex Organic Synthesis and Synthesis of Advanced Intermediates

As a chemical building block, 4-(2,4-Dimethylphenoxy)-2-methylaniline offers a scaffold that can be strategically modified to produce a wide array of advanced intermediates and target molecules.

The phenoxy aniline (B41778) core is a recognized scaffold in medicinal chemistry and rational drug design. researchgate.netrsc.org The ability to use this structural motif allows for the systematic construction of functional molecules. rsc.org Researchers utilize such scaffolds to orient chemical fragments in specific spatial arrangements to interact with biological targets like enzyme pockets. researchgate.net For instance, the 2-substituted aniline framework has been successfully employed as a scaffold for designing quorum sensing modulators and potent dual Mer/c-Met kinase inhibitors, demonstrating the scaffold's value in developing new therapeutic agents. nih.govgoogle.com The design process often involves computational docking studies to predict how molecules incorporating the aniline scaffold will bind to target proteins. nih.gov

Table 1: Examples of Target Molecules Designed from Aniline-Based Scaffolds

| Scaffold Type | Target Molecule Class | Therapeutic Area/Application |

|---|---|---|

| bis-phenylamidine | Factor Xa Inhibitors | Anticoagulation researchgate.net |

| 2-substituted aniline pyrimidine | Dual Mer/c-Met Inhibitors | Oncology nih.gov |

| 2-substituted aniline | Quorum Sensing Modulators | Anti-infective google.com |

The synthetic utility of aniline derivatives is well-established, with numerous methods available for their modification. The primary amine group of this compound is a key reactive site, readily participating in reactions to form more complex structures. For example, related methoxy-methylaniline compounds are used in acid-catalyzed reactions with ketone or benzoin (B196080) derivatives to produce more complex molecules like 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone. scbt.comresearchgate.netresearchgate.net

The synthesis of related diarylamines often involves condensation reactions. A common method is the reaction of an aniline derivative with a cyclohexanone (B45756) in the presence of a dehydrogenation catalyst to form a diphenylamine (B1679370) structure. google.com The accessibility of starting materials is also a key consideration; for instance, 2-methyl-4-methoxyaniline can be prepared by hydrogenating o-nitrotoluene. google.com These established synthetic pathways highlight the accessibility and versatility of the phenoxy aniline core for creating complex molecular architectures.

Table 2: Synthetic Reactions Involving Aniline Derivatives

| Aniline Reactant | Co-reactant | Reaction Type | Product Class |

|---|---|---|---|

| 4-methoxy-2-methylaniline | 2,6-dimethylcyclohexanone | Dehydration/Dehydrogenation | Trimethyldiphenylamine google.com |

| 4-methoxy-2-methylaniline | 2-hydroxy-1,2-diphenylethanone | Acid-catalyzed Condensation | 1-arylanilinoethanone derivative scbt.comresearchgate.net |

| Aniline or 2-Aminoacetophenone | Acyl chloride | N-acylation | N-phenyl Amide google.com |

| 4-Methylaniline | N-bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Bromo-Methyl-aniline |

Role in Ligand Chemistry for Coordination Compounds

The nitrogen atom of the aniline group in this compound is a prime site for derivatization to create ligands for metal coordination.

A primary strategy for creating ligands from aniline precursors is through the formation of Schiff bases. researchgate.net This involves the condensation reaction of the primary amine with an aldehyde or ketone to form an imine (or azomethine) group (RCH=NR'). researchgate.net This reaction is versatile, allowing for the introduction of various functionalities into the ligand structure, which in turn dictates the coordination properties. epo.org For example, Schiff bases derived from substituted anilines can act as bidentate or polydentate ligands, coordinating with metal ions through the imine nitrogen and other heteroatoms present in the structure. mdpi.com The synthesis is often straightforward, involving refluxing equimolar quantities of the aniline and aldehyde in a solvent like methanol. epo.org

Table 3: Ligand Types Synthesized from Aniline Precursors

| Aniline Precursor | Aldehyde/Ketone Reactant | Ligand Type | Potential Coordination Sites |

|---|---|---|---|

| 4-methoxyaniline | 2-hydroxy-5-methoxy-benzaldehyde | Schiff Base | Imine Nitrogen, Phenolic Oxygen researchgate.net |

| 5-nitropyridin-2-amine | Salicylaldehyde derivative | Schiff Base | Imine Nitrogen, Pyridyl Nitrogen, Phenolic Oxygen google.com |

| 4-methylaniline | 2,4-dichlorobenzaldehyde | Schiff Base | Imine Nitrogen epo.org |

| Isonicotinic acid hydrazide | various | Triazole Thiol | Thiol Sulfur, Amine Nitrogen mdpi.com |

Once synthesized, ligands based on the phenoxy aniline scaffold can form stable complexes with a variety of transition metals, including Mn(II), Cu(II), and Zn(II). researchgate.netgoogle.com The stability of these complexes is often enhanced by the chelate effect, where polydentate ligands form five or six-membered rings with the central metal ion. mdpi.com The coordination of the ligand to the metal ion is confirmed through spectroscopic techniques. For instance, in FTIR spectroscopy, a shift in the stretching frequency of the C=N imine bond upon complexation indicates its involvement in the metal-ligand bond. google.com The geometry of the resulting metal complex, which can be tetrahedral, square planar, or octahedral, is determined by the nature of the metal ion and the ligand structure. mdpi.com

Precursor in Polymer Science and Materials Research

Aromatic amines containing flexible ether linkages are valuable monomers for producing high-performance polymers. The structure of this compound makes it a candidate precursor for materials such as epoxy resins and polyimides, where thermal stability and specific mechanical properties are desired.

The amine functionality allows it to act as a curing agent or a monomer in polymerization reactions. Phenoxy aniline derivatives are specifically cited as precursors for N,N-diglycidyl-type epoxy resins. acs.org These are produced by reacting the aniline derivative with epichlorohydrin. acs.org The resulting epoxy resins can be formulated into compositions for fiber-reinforced composite materials. acs.org The incorporation of the phenoxy group can enhance properties like toughness in the final cured material. google.commdpi.com

Furthermore, aromatic diamines containing ether linkages are widely used in the synthesis of high-performance polymers like polyimides and poly(ether ketone)s. researchgate.netresearchgate.net These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. researchgate.netvt.edu The ether bonds introduced into the polymer backbone impart a degree of flexibility, which can improve solubility and processability without significantly compromising thermal performance. The synthesis of these polymers typically involves a two-step process where a poly(amic acid) precursor is first formed, followed by chemical or thermal cyclization to the final polyimide. dakenchem.com The use of monomers like this compound could lead to polymers with high glass transition temperatures and robust performance characteristics, making them suitable for advanced applications in aerospace and electronics. researchgate.net

Table 4: High-Performance Polymers from Aromatic Amine Monomers with Ether Linkages

| Polymer Class | Monomer Types | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(ether ketone)s | Aromatic ether diamines, Dibromo ketones | High glass transition temp. (>175 °C), Good thermal stability (>400 °C) researchgate.net | High-performance functional materials researchgate.net |

| Polyimides | Aromatic diamines with ether groups, Dianhydrides | Excellent thermal stability, High tensile strength, Good solubility researchgate.net | Advanced composites, Electronics researchgate.net |

| Epoxy Resins | Phenoxy aniline derivatives, Epichlorohydrin | Increased strength and modulus, Toughness mdpi.comacs.org | Fiber-reinforced composites acs.org |

Synthesis of Functional Polymers (e.g., conducting polymers with modified properties)

Aniline and its derivatives are well-established monomers for the synthesis of polyaniline (PANI), a prominent class of conducting polymers. dtic.milresearchgate.net The properties of PANI, such as solubility, processability, and conductivity, can be tuned by introducing substituents onto the aniline monomer. researchgate.netcore.ac.ukresearchgate.net For instance, the incorporation of various groups on the benzene (B151609) ring can weaken the interchain interactions, thereby increasing the polymer's solubility in common organic solvents. researchgate.net

While no specific studies detail the polymerization of "this compound," the general principles of aniline polymerization suggest its potential as a monomer. The oxidative polymerization of aniline derivatives, typically in an acidic medium, leads to the formation of polymers with a range of oxidation states. dtic.mil The presence of the bulky 2,4-dimethylphenoxy group in "this compound" would likely influence the resulting polymer's morphology and electronic properties. The substitution pattern on the aniline ring is a critical factor in determining the final characteristics of the synthesized polymer. researchgate.net

Development of Specialty Chemicals and Advanced Materials

"this compound" can be considered a diaryl ether derivative. Diaryl ethers are significant structural motifs in a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and high-performance polymers. nih.govgoogle.com The synthesis of unsymmetrical diaryl ethers often involves cross-coupling reactions, such as the Ullmann condensation, which joins a phenol (B47542) with an aryl halide. nih.govnih.govorganic-chemistry.org

The structure of "this compound" makes it a potential precursor for more complex molecules. The aniline functional group can undergo a wide range of chemical transformations, including diazotization followed by substitution, acylation, and alkylation, opening pathways to various derivatives. echemi.com These derivatives could serve as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. For example, substituted anilines are known to be key intermediates in the production of azo dyes. mdpi.com Furthermore, diaryl ether structures are integral to certain polymers with applications in organic electronics. jsynthchem.com

Contribution to the Synthesis of Chiral Molecules and Pheromone Analogues (if structurally relevant)

The synthesis of chiral molecules is a critical area of organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. nih.gov Chiral amines, in particular, are valuable building blocks for asymmetric synthesis. mdpi.com While "this compound" is not inherently chiral, it could potentially be used as a racemic mixture that is then resolved into its constituent enantiomers, or it could be a starting material for the synthesis of a new chiral center.

The development of methods for the asymmetric synthesis of complex molecules often relies on the use of chiral catalysts or auxiliaries. nih.govmdpi.com There is no specific information in the reviewed literature that directly links "this compound" to the synthesis of chiral molecules or pheromone analogues. However, the general strategies for creating chiral amines from aniline derivatives could theoretically be applied. researchgate.netmdpi.com The synthesis of certain pheromones involves the construction of complex carbon skeletons, and while diaryl ether motifs are not common in most known pheromones, the versatility of the aniline group could allow for its transformation into a structural feature relevant to a pheromone analogue. researchgate.net

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of diaryl ethers and substituted anilines has traditionally relied on methods that can require harsh reaction conditions. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as nitroreductases, offers a green alternative for the synthesis of anilines from nitroaromatic precursors. google.comgoogle.com This chemoenzymatic approach operates under mild conditions, typically at room temperature and atmospheric pressure in aqueous buffers, and avoids the need for heavy metal catalysts and high-pressure hydrogen gas. google.comgoogle.com The reduction of a corresponding nitro-precursor to 4-(2,4-Dimethylphenoxy)-2-methylaniline using an immobilized nitroreductase in a continuous flow system could represent a significant step towards a more sustainable manufacturing process.

Another area of active research is the refinement of metal-catalyzed cross-coupling reactions . While the Ullmann condensation has been a classical method for forming the diaryl ether linkage, it often requires high temperatures. google.com Modern approaches focus on the use of copper catalysts with specific ligands to enable the reaction under milder conditions. googleapis.com For instance, the copper-catalyzed etherification of phenols with aryl diazonium salts at room temperature presents a highly efficient and chemoselective method for constructing diaryl ethers. googleapis.com Similarly, metal-free cascade reactions utilizing diaryliodonium salts have been developed for the sustainable synthesis of diaryl ethers and amines, offering high atom economy and avoiding toxic metal reagents. sigmaaldrich.com

The Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds and has seen continuous improvement. echemi.combldpharm.com The development of new generations of palladium catalysts and ligands allows for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. echemi.com Research into optimizing these catalytic systems for the specific coupling of 2,4-dimethylphenol (B51704) with a suitably functionalized 2-methylaniline derivative could lead to a highly efficient and scalable synthesis of the target molecule.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (Nitroreductase) | Uses enzymes for nitro group reduction. google.comgoogle.com | Sustainable, mild conditions, high chemoselectivity, avoids heavy metals. google.comgoogle.com |

| Copper-Catalyzed Etherification | Employs copper catalysts with phenols and aryl diazonium salts or boronic acids. googleapis.comgoogleapis.com | Mild reaction temperatures, high yields, good functional group tolerance. googleapis.com |

| Metal-Free Cascade Reactions | Utilizes diaryliodonium salts for arylation. sigmaaldrich.com | Energy efficient, avoids toxic metals, low waste, streamlined process. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. echemi.combldpharm.com | High efficiency, broad substrate scope, applicable to complex molecules. echemi.comresearchgate.net |

Advanced Computational Design and Prediction for Tailored Molecular Properties and Reactivity

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For a compound like this compound, computational methods can provide deep insights into its structure-property relationships.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. atlantis-press.comnih.gov DFT calculations can be used to determine optimized geometries, frontier molecular orbital energies (HOMO-LUMO gap), and global reactivity descriptors. atlantis-press.com Such studies on substituted anilines and phenoxy compounds have demonstrated good correlation between computed and experimental properties. atlantis-press.com Applying these methods to this compound would allow for the prediction of its reactivity, stability, and electronic properties, which are crucial for designing applications in areas like materials science or medicinal chemistry.

Furthermore, computational tools can aid in the design of derivatives with tailored properties. By systematically modifying the substituents on the aromatic rings and calculating the resulting changes in electronic and steric properties, it is possible to design molecules with optimized characteristics for a specific application, such as enhanced binding affinity to a biological target or improved photophysical properties for an organic electronic device.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. atlantis-press.comnih.gov | Optimized geometry, HOMO-LUMO energy gap, chemical reactivity, spectral properties. atlantis-press.com |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of computed properties with experimental data. | Oxidation potentials, biological activity, and other physical properties. |

| Molecular Docking | Simulation of ligand-receptor interactions. | Binding affinity and mode of interaction with biological targets. |

Integration with High-Throughput Experimentation and Automation in Organic Synthesis

The discovery and optimization of chemical reactions can be significantly accelerated through the use of high-throughput experimentation (HTE) and laboratory automation. google.com These technologies allow for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of reagents. googleapis.com

For the synthesis of this compound, HTE could be employed to screen a wide array of catalysts, ligands, bases, and solvents for the key C-O and C-N bond-forming reactions. For example, in the context of the Ullmann diaryl ether synthesis, a diverse set of ligands has been screened to identify the most effective ones for the coupling of electron-rich aryl bromides. A similar approach could be used to rapidly identify the optimal conditions for the synthesis of the target molecule, potentially leading to higher yields and purities.

Automated synthesis platforms can further enhance the efficiency of organic synthesis. google.com These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. google.com The integration of HTE with automated synthesis could enable the creation of a "self-driving lab" where machine learning algorithms propose new reaction conditions or molecular structures, which are then automatically synthesized and tested. googleapis.com This iterative cycle of design, synthesis, and testing could dramatically accelerate the development of novel derivatives of this compound with desired properties.

Interdisciplinary Research Integrating the Compound into New Chemical Fields

The unique structural features of this compound, combining a diaryl ether and a substituted aniline (B41778) moiety, make it a candidate for exploration in various interdisciplinary fields.

In medicinal chemistry and agrochemistry , aryloxy aniline derivatives have shown promising biological activity. For instance, a series of 4-aryloxy-N-arylanilines were synthesized and found to be potent inhibitors of succinate-cytochrome c reductase, a key enzyme complex in cellular respiration, suggesting potential as fungicides or antibiotics. Other substituted aniline derivatives have been investigated as antitumor agents that inhibit human DNA topoisomerase II. Future research could involve the synthesis and biological evaluation of this compound and its analogues for a range of therapeutic or agrochemical applications.

In materials science , diaryl ethers and anilines are important building blocks for functional materials. sigmaaldrich.com Triarylamines, which share structural similarities, are used in the development of organic light-emitting diodes (OLEDs) and solar cells. sigmaaldrich.com The specific substitution pattern of this compound could impart interesting photophysical or electronic properties, making it a candidate for incorporation into novel organic electronic materials.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,4-dimethylphenoxy)-2-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 2,4-dimethylphenol and 2-methylaniline derivatives. A base like potassium carbonate in polar aprotic solvents (e.g., DMF) is used to deprotonate the phenol, facilitating ether bond formation . Heating (80–120°C) is required to overcome steric hindrance from the methyl substituents . Yield optimization hinges on stoichiometric ratios (e.g., 1.2:1 phenol:amine) and reaction time (12–24 hrs). Impurities often arise from incomplete substitution or oxidation of the aniline group, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key analytical techniques include:

- ¹H/¹³C NMR : Aromatic proton signals between δ 6.5–7.2 ppm confirm the phenoxy-aniline linkage. Methyl groups appear as singlets (δ 2.2–2.5 ppm) .

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z ~242) verify purity (>95%) and molecular weight .

- FT-IR : N-H stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) validate functional groups .

Q. What are the primary safety considerations when handling this compound in the lab?

Methodological Answer:

- Toxicity : Aromatic amines are potential mutagens. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before disposal to reduce environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like quinones or N-oxides?

Methodological Answer:

- Solvent Selection : Replace DMF with lower-boiling solvents (e.g., toluene) to reduce thermal degradation.

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the aniline group .

- Catalytic Additives : Use CuI (1 mol%) to accelerate substitution kinetics, reducing side reactions .

Data Table :

| Condition | Byproduct Yield (%) | Target Compound Yield (%) |

|---|---|---|

| DMF, air, 120°C, 24h | 15–20 | 60–65 |

| Toluene, N₂, 100°C, 18h | 5–8 | 80–85 |

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Assay Variability : Standardize testing protocols (e.g., MIC vs. disk diffusion) and bacterial strains (e.g., S. aureus ATCC 25923) .

- Structure-Activity Analysis : Compare substituent effects; e.g., electron-donating methyl groups may reduce activity against Gram-negative bacteria due to hindered membrane penetration .

- Meta-Analysis : Aggregate data from >5 independent studies to identify trends (e.g., logP >3 correlates with antifungal efficacy) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., CYP450). The phenoxy group’s dihedral angle (~87°) impacts binding pocket compatibility .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., -OCH₃ vs. -CH₃) with inhibitory potency. Methyl groups at the 2,4-positions increase hydrophobicity, improving membrane permeability .

Q. What advanced spectroscopic methods resolve ambiguities in isomer identification (e.g., ortho vs. para substitution)?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between methyl protons and aromatic hydrogens to assign substitution patterns .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., C-O-C ~120°) and packing motifs .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability (>200°C) while others note decomposition at 150°C?

Methodological Answer: Discrepancies arise from:

- Sample Purity : Impurities (e.g., residual solvents) lower decomposition onset. Use TGA-DSC with >98% pure samples .

- Atmospheric Effects : Oxidative degradation under air vs. stability in N₂ .

Data Table :

| Atmosphere | Decomposition Onset (°C) | Mass Loss (%) |

|---|---|---|

| Air | 150–160 | 95 |

| N₂ | 210–220 | 5 |

Biological Activity & Mechanism

Q. What in vitro assays are most reliable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

Q. How does the compound’s logP (2.8–3.1) influence its pharmacokinetic profile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.